![molecular formula C30H42O7 B1669328 Cucurbitacin I CAS No. 2222-07-3](/img/structure/B1669328.png)
Cucurbitacin I
Overview
Description
Cucurbitacin I is a natural selective inhibitor of JAK2/STAT3, with potent anti-cancer activity . It is a member of the cucurbitacins, a class of biochemical compounds that some plants, notably members of the pumpkin and gourd family, Cucurbitaceae, produce as a defense against herbivores .
Synthesis Analysis
Cucurbitacin synthesis begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps, producing a variety of cucurbitacins . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .Molecular Structure Analysis
Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . The structures of cucurbitacins and their derivatives are generally isolated and described as glycosides, mainly derived from glucose (glucopyranose), where the O-glycosidic bond comes from the C2-hydroxyl group of the cucurbitacin, or less often from the C3-hydroxyl group .Chemical Reactions Analysis
Cucurbitacin I is reported to inhibit cell proliferation, invasion, and migration; induce apoptosis; and encourage cell cycle arrest . It is also known to inhibit STAT3’s DNA binding and STAT3-mediated gene expression, but it does not affect Src, AKT, ERK, and JNK’s activities .Physical And Chemical Properties Analysis
Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . More specific physical and chemical properties of Cucurbitacin I are not available in the retrieved data.Scientific Research Applications
Anti-inflammatory and Antioxidant Effects
Pharmacological studies have highlighted Cucurbitacin I’s anti-inflammatory and antioxidant capabilities, contributing to its potential therapeutic applications .
Antimetastatic Effects
Research has explored Cucurbitacin I’s antimetastatic effects in breast and colorectal cancer cells, including its impact on tumor-associated macrophages (TAMs), which may play a role in its antitumor activity .
Drug Delivery Systems Integration
Cucurbitacin I’s integration with drug delivery systems could enhance its application prospects in cancer treatment by allowing more precise delivery to tumor sites, reducing systemic toxicity, and improving treatment efficacy .
Lung Cancer Treatment
Studies have summarized the biological functions and mechanisms of Cucurbitacins on lung cancer pathogenesis and treatment, discussing their safety and efficacy for further research and clinical practice .
Mechanism of Action
Target of Action
Cucurbitacin I, a tetracyclic triterpenoid saponin, primarily targets cancer cells . It has been found to inhibit the JAK/STAT3 signaling pathway, which plays an essential role in the activation, proliferation, and maintenance of cancerous cells . Additionally, it has been reported to directly suppress EGFR signaling .
Result of Action
The result of Cucurbitacin I’s action is the inhibition of cancer cell proliferation, invasion, and migration, the induction of apoptosis, and the encouragement of cell cycle arrest . It also reduces the migration of cancer cells by inhibiting M2 polarization in vitro .
Safety and Hazards
Future Directions
As oral delivery and absorption of cucurbitacins remain a great challenge, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances the relative bioavailability of CuB by 2.14–3.43 times . Therefore, targeted drug therapy may emerge as a promising approach in future cancer treatments .
properties
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISPVUDLMHQFRQ-MKIKIEMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015546 | |
Record name | Cucurbitacin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cucurbitacin I | |
CAS RN |
2222-07-3 | |
Record name | Cucurbitacin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2222-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucurbitacin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cucurbitacin I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Elatericin B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cucurbitacin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUCURBITACIN I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHQ47990PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cucurbitacin I?
A1: Cucurbitacin I is a potent and selective inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. [, , , , , ]
Q2: How does Cucurbitacin I interact with the JAK2/STAT3 pathway?
A2: While the exact mechanism remains unclear, Cucurbitacin I effectively reduces STAT3 phosphorylation, leading to downstream inhibition of STAT3-mediated gene expression and cellular processes. [, , , , , ]
Q3: Does Cucurbitacin I exert effects beyond JAK2/STAT3 inhibition?
A3: Yes, research suggests that Cucurbitacin I also affects other signaling pathways, including: * ERK/mTOR: In A549 lung cancer cells, Cucurbitacin I inhibited ERK activation, leading to reduced mTOR and STAT3 phosphorylation. This suggests a role in inducing pro-death autophagy. []* PI3K/AKT/p70S6K: Studies in non-small cell lung cancer demonstrate Cucurbitacin I's ability to suppress this pathway, contributing to its anticancer effects. []* NF-κB and MAPK: Cucurbitacin I can inhibit p-p65, p-MEK1,2, and p-Akt, highlighting its impact on STAT3-independent signaling. []
Q4: What are the downstream effects of Cucurbitacin I treatment in cancer cells?
A4: Cucurbitacin I exhibits various anticancer effects, including:* Inhibition of proliferation: Demonstrated across various cancer cell lines including colon, breast, pancreatic, and lung cancer. [, , , , , , , , , , , , , , ]* Induction of apoptosis: Triggered through both extrinsic and intrinsic pathways, as evidenced by caspase 3, 8, and 9 activation. [, , , , ]* Suppression of migration and invasion: Observed in breast cancer, glioblastoma, and nasopharyngeal carcinoma cells. [, , , , , ]* Induction of autophagy: Cucurbitacin I can trigger both protective autophagy (in glioblastoma) and pro-death autophagy (in lung cancer). [, ]* Sensitization to chemo- and radiotherapy: Observed in head and neck squamous cell carcinoma and thyroid cancer cells. [, , , ]
Q5: How does Cucurbitacin I affect the tumor microenvironment?
A5: Studies indicate that Cucurbitacin I can:* Reverse tumor-associated macrophage polarization: Shifting macrophages from the tumor-promoting M2-like phenotype to a less supportive state. [] * Inhibit tumor angiogenesis: By reducing STAT3 phosphorylation and VEGF expression in breast cancer. []* Suppress the pro-carcinogenic effects of cancer-associated fibroblasts: By inhibiting the IL-6/STAT3/NF-κB feedback loop. []
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